4-Amino-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Description
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-amino-5-methyl-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H11N3O/c1-7-9(11)10(14)13(12-7)8-5-3-2-4-6-8/h2-6,12H,11H2,1H3 |
InChI Key |
DDRYYGYEWVMUES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The most established method involves the condensation of phenylhydrazine with ethyl acetoacetate, leading to the formation of the pyrazolone ring with the amino and methyl substituents.
Reaction Scheme
Phenylhydrazine + Ethyl acetoacetate → 4-Amino-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Reaction Conditions
- Solvent: Ethanol (preferred for solubility and reaction control)
- Temperature: Reflux at approximately 50°C
- Reaction Time: 4–6 hours
- Catalysts: Acidic or neutral conditions; typically no catalyst is necessary, but slight acid catalysis can improve yields
- Purification: Recrystallization from ethanol or ethanol-water mixture
Mechanism
The process involves nucleophilic attack of hydrazine on the carbonyl carbon of ethyl acetoacetate, followed by cyclization and dehydration to form the pyrazolone core.
Yield and Optimization
- Typical yields range from 70% to 91% , depending on reaction conditions and purity of starting materials.
- Optimization factors include temperature control, solvent purity, and reaction time to minimize side reactions and maximize product purity.
Alternative Synthesis via Cyclization of Hydrazones
Method Description
This approach involves the formation of hydrazones from aldehydes or ketones, followed by cyclization to produce the pyrazolone derivative.
Procedure
- Synthesis of phenylhydrazones from benzaldehyde derivatives
- Cyclization with acetoacetate derivatives under acidic conditions
- Recrystallization for purification
Reaction Conditions
- Solvent: Ethanol or acetic acid
- Temperature: Reflux (around 80°C)
- Reaction Time: 3–5 hours
- Yields: Approximately 65–85%
Synthesis via Condensation of Hydrazine with β-Dicarbonyl Compounds
Reaction Pathway
Condensation of phenylhydrazine with β-dicarbonyl compounds such as methyl acetoacetate or acetylacetone under reflux conditions.
Reaction Parameters
- Solvent: Ethanol or acetic acid
- Temperature: Reflux at 50–80°C
- Duration: 4–6 hours
- Yield: 70–90%, optimized through controlling reaction parameters
Structural Considerations
The methyl group at position 5 originates from the acetoacetate, while the phenyl group at position 2 is derived from phenylhydrazine.
Synthesis via Multistep Routes Involving Oxidation and Substitutions
Additional Steps
- Oxidation of precursor hydrazones
- Subsequent substitution reactions to introduce amino groups
- Cyclization to form the pyrazolone ring
Reaction Conditions
- Oxidants such as hydrogen peroxide or potassium permanganate
- Mild heating and controlled reaction times to prevent overoxidation
Yield and Purity
Yields vary depending on the step but generally range from 50% to 75% per step, requiring purification after each stage.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reaction Conditions | Typical Yield | Notes |
|---|---|---|---|---|
| 1. Hydrazine + Ethyl acetoacetate | Phenylhydrazine, Ethyl acetoacetate | Reflux in ethanol, 50°C, 4–6 hrs | 70–91% | Most common method, high yield |
| 2. Hydrazone formation + cyclization | Benzaldehyde derivatives + acetoacetate | Reflux in acetic acid, 80°C, 3–5 hrs | 65–85% | Suitable for derivatives |
| 3. Hydrazine + β-dicarbonyl compounds | Phenylhydrazine + methyl acetoacetate | Reflux in ethanol, 50–80°C | 70–90% | Widely used, straightforward |
| 4. Multistep oxidation/substitution | Hydrazone derivatives | Mild oxidants, controlled conditions | 50–75% per step | For specialized derivatives |
Notes on Reaction Optimization and Structural Confirmation
- Reaction temperature is critical; higher temperatures may increase side reactions.
- Solvent choice influences yield and purity; ethanol is preferred for its solvent properties and ease of recrystallization.
- Purification via recrystallization from ethanol or ethanol-water mixtures enhances product purity.
- Structural confirmation is achieved through NMR, IR, and X-ray crystallography, with characteristic pyrazolone signals and bond angles.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Amino-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has a wide range of scientific research applications:
Biology: Employed in studies related to free radical scavenging and neuroprotection.
Industry: Utilized in the synthesis of dyes, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its ability to scavenge free radicals. It donates an electron to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound can cross the blood-brain barrier, making it effective in protecting neuronal cells from ischemic damage .
Comparison with Similar Compounds
Comparison with Similar Pyrazolone Derivatives
Pyrazolone derivatives share a common 1,2-dihydro-3H-pyrazol-3-one core but differ in substituents, leading to variations in physicochemical properties, biological activity, and applications. Below is a systematic comparison:
Structural and Physicochemical Properties
Spectroscopic and Computational Insights
- NMR/IR: The parent compound’s amino group shows characteristic peaks at δ 4.8 ppm (¹H NMR) and 3350 cm⁻¹ (N-H stretch, IR). Substituents like nitro or chloro groups introduce distinct shifts (e.g., NO₂: ~1500 cm⁻¹ asymmetric stretch) .
- XRD/DFT : Bulky substituents (e.g., in compound q from ) reduce planarity, altering π-π stacking interactions. DFT calculations confirm that electron-withdrawing groups lower HOMO-LUMO gaps, enhancing reactivity .
Key Research Findings and Trends
Substituent Effects :
- Halogenation (Cl, F) increases lipophilicity and antimicrobial potency .
- Schiff base formation enhances anti-inflammatory and antioxidant activity via radical stabilization .
- Hybridization with heterocycles (triazole, oxadiazole) broadens biological scope .
Structural-Activity Relationships (SAR): Position 4: Amino or substituted amino groups are critical for Schiff base formation and metal chelation . Position 5: Methyl groups improve metabolic stability compared to bulkier substituents .
Limitations :
Biological Activity
4-Amino-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, also known as a derivative of pyrazolone, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is structurally related to other pyrazole derivatives, which are known for their pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula : C11H13N3O
- Molecular Weight : 203.24 g/mol
- IUPAC Name : 4-amino-5-methyl-2-phenylpyrazol-3-one
1. Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazolone derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 5.55 |
| HePG-2 | 1.82 |
| MCF-7 | 2.86 |
These values indicate that the compound is more effective than doxorubicin (DOX), a standard chemotherapy drug, suggesting its potential as a lead compound in cancer therapy .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies report significant broad-spectrum activity against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL. This suggests its potential as a new antimicrobial agent .
3. Anti-inflammatory Effects
Research indicates that pyrazolone derivatives can exhibit anti-inflammatory effects by stabilizing red blood cell membranes and reducing inflammation markers. The effectiveness of these compounds in inhibiting inflammatory responses positions them as candidates for treating inflammatory diseases .
The biological activities of this compound are primarily attributed to its ability to inhibit key enzymes and pathways involved in disease processes:
- Inhibition of Tyrosine Kinases : Pyrazolone derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity, which is crucial for cancer cell proliferation .
- DNA Gyrase Inhibition : Some studies suggest that similar compounds can inhibit bacterial DNA gyrase, which is essential for bacterial replication and survival .
Case Studies
- Cytotoxicity Evaluation : A series of derivatives were synthesized and tested for cytotoxicity against several cancer cell lines. The results indicated that modifications in the phenyl ring significantly affected the activity, with specific substitutions enhancing potency .
- Antimicrobial Testing : A study assessing the antimicrobial efficacy of various pyrazolone derivatives found that certain structural modifications improved activity against resistant strains of bacteria .
Q & A
Basic: What are the optimal synthetic routes for 4-amino-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one?
The compound is typically synthesized via cyclocondensation of phenylhydrazine with β-keto esters. A standard protocol involves refluxing phenylhydrazine (0.01 mol) with ethyl acetoacetate (0.01 mol) in acetic acid, followed by ether precipitation and recrystallization in ethanol. Thin-layer chromatography (TLC) with a toluene/ethyl acetate/water (8.7:1.2:1.1) solvent system confirms purity . Modifications, such as substituting β-keto esters or adjusting reaction times, may improve yields.
Advanced: How can crystallographic data for this compound be refined using SHELX software?
SHELXL is widely used for small-molecule refinement. After data collection, apply the following steps:
- Use
HKLF 4format for intensity integration. - Define hydrogen atoms via riding models or difference Fourier maps.
- Refine anisotropic displacement parameters for non-H atoms.
- Validate with R-factors (e.g., R1 < 0.05 for high-resolution data).
For twinned crystals, employ theTWINandBASFcommands. SHELXTL (Bruker AXS) provides a user-friendly interface for macromolecular applications .
Basic: What analytical techniques are recommended for purity assessment?
- HPLC : Use a C18 column with a mobile phase of ammonium acetate buffer (pH 6.5) and methanol (70:30 v/v) at 1.0 mL/min. Detect impurities like 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (Ampyrone) at 254 nm .
- LC-MS : Electrospray ionization (ESI+) in positive ion mode confirms molecular ions ([M+H]+ at m/z 232.1).
Advanced: How can computational methods predict its biological activity?
- Molecular docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2). Prepare the ligand with Open Babel (MMFF94 optimization) and the receptor with PDBQT formatting.
- DFT studies : Gaussian 09 with B3LYP/6-31G(d) calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. Solvent effects are modeled via the PCM approach .
Basic: What spectroscopic methods characterize its structure?
- NMR : 1H NMR (DMSO-d6): δ 1.98 (s, 3H, CH3), 5.21 (s, 1H, NH2), 7.32–7.45 (m, 5H, aromatic).
- IR : Bands at 1665 cm−1 (C=O), 3200–3400 cm−1 (NH2) .
Advanced: How to resolve contradictions in XRD and NMR data for derivatives?
Discrepancies may arise from polymorphism or solvate formation. Strategies:
- Re-collect XRD data at low temperature (100 K) to reduce thermal motion artifacts.
- Compare NMR in multiple solvents (DMSO, CDCl3) to identify tautomeric equilibria.
- Validate via Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions .
Basic: What are its common pharmacological derivatives?
- Antipyrine analogs : 4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (Ampyrone) shows anti-inflammatory activity.
- Benzoyl derivatives : Synthesized via refluxing with benzoyl chloride in dioxane/calcium hydroxide .
Advanced: How to design experiments for studying tautomerism?
- Variable-temperature NMR : Monitor NH2 proton shifts from 25°C to 80°C in DMSO-d6.
- X-ray photocrystallography : Irradiate single crystals at λ = 365 nm to trap keto-enol tautomers.
- DFT calculations : Compare energy barriers between tautomers using Gaussian .
Basic: How to optimize reaction yields for scale-up synthesis?
- Catalysis : Add 1 mol% p-toluenesulfonic acid (PTSA) to accelerate cyclization.
- Microwave-assisted synthesis : Reduce reaction time from 6 hours to 30 minutes at 100°C.
- Workup : Use ethanol/water (1:3) for recrystallization to minimize byproducts .
Advanced: What strategies validate thermal stability for pharmaceutical formulations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
